3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid
Description
Properties
IUPAC Name |
3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(11-6-5-10(13)14)4-3-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIDPALCXIWYGN-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with furan-2-carbaldehydes, such as furfural or 5-hydroxymethylfurfural (5-HMF), which are condensed with malonic acid to form 3-(furan-2-yl)propenoic acids (e.g., 1a–f ). These intermediates serve as critical precursors for subsequent functionalization. For example, furfural reacts with malonic acid under acidic conditions to yield (E)-3-(furan-2-yl)propenoic acid (1a ), which is isolated as a crystalline solid.
Hydroarylation Reactions
A pivotal step involves hydroarylation, where the α,β-unsaturated double bond of 3-(furan-2-yl)propenoic acid undergoes electrophilic addition with arenes in the presence of Brønsted or Lewis acids. Triflic acid (TfOH) and aluminum chloride (AlCl₃) are commonly employed to generate reactive O,C-diprotonated intermediates, facilitating the addition of aryl groups. For instance, reacting 1a with benzene in TfOH at 0°C for 2 hours yields 3-phenyl-3-(furan-2-yl)propenoic acid derivatives (e.g., 2a ) with up to 65% efficiency when using AlCl₃.
| Entry | Catalyst (Equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4 | AlCl₃ (5.5) | 25 | 1 | 65 |
| 7 | TfOH (16) | 0 | 1 | 32 |
Amidation and Esterification
To introduce the amide functionality, the propenoic acid intermediate undergoes coupling with β-alanine or its derivatives. For example, 1a reacts with β-alanine methyl ester in the presence of carbodiimide coupling agents (e.g., EDC/HOBt) to form the corresponding amide, which is subsequently hydrolyzed to 3-[3-(furan-2-yl)prop-2-enamido]propanoic acid. Alternatively, ester derivatives (e.g., 1g–i ) are synthesized via Fischer esterification, enabling better solubility for subsequent reactions.
Reaction Mechanisms and Intermediate Characterization
Superelectrophilic Activation
Density functional theory (DFT) studies reveal that 3-(furan-2-yl)propenoic acids undergo dual protonation at the carbonyl oxygen (O-protonation) and α-carbon (C-protonation) in Brønsted superacids, forming O,C-diprotonated dications (Ba , Bg ). These intermediates exhibit enhanced electrophilicity (global electrophilicity index ω = 5.8–6.2 eV), enabling efficient attack by electron-rich arenes.
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-configuration of the propenoic acid intermediates, with characteristic coupling constants (J = 15.8–16.2 Hz) for trans-vinylic protons. Mass spectrometry further validates the molecular ions ([M+H]⁺ = 251.0914 for 1a ) and fragmentation patterns consistent with decarboxylation and furan ring opening.
Optimization of Reaction Conditions
Catalyst Selection
AlCl₃ outperforms TfOH in hydroarylation reactions due to its stronger Lewis acidity, achieving higher yields (65% vs. 32%) under ambient conditions. However, TfOH offers better regioselectivity for sterically hindered arenes, such as durene, by stabilizing cationic intermediates.
Temperature and Time Dependence
Prolonged reaction times (>4 hours) or elevated temperatures (>25°C) promote oligomerization, reducing yields of the target compound. For example, extending the reaction time of 1a with AlCl₃ from 1 to 4 hours decreases the yield of 2a from 65% to 47%.
Comparative Analysis of Synthetic Routes
Chemical vs. Microbial Synthesis
While chemical methods dominate, microbial fermentation using engineered E. coli strains has been explored for analogous compounds (e.g., 3-furan-2-ylalanine). However, scalability challenges and lower titers (typically <1 g/L) limit its applicability for this compound.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of furan-containing compounds. For instance, a study demonstrated that 3-(furan-2-yl)propenoic acid derivatives exhibit significant antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL. These findings suggest that compounds like 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid could serve as lead compounds in the development of new antimicrobial agents .
Synthesis of Bioactive Compounds
The compound can be synthesized through hydroarylation reactions, which are facilitated by superacids like TfOH. This method allows for the introduction of various aryl groups, potentially leading to a library of bioactive compounds. The resulting derivatives may possess enhanced biological activities, making them candidates for further pharmacological evaluations .
Organic Synthesis
Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, which can lead to the formation of complex molecules. The compound can undergo Friedel-Crafts acylation reactions, enabling the synthesis of more complex aromatic systems .
Chirality and Asymmetric Synthesis
The introduction of chirality at specific positions within the molecule is another critical application. Researchers have developed methods to create asymmetric centers at the C1 position of related compounds, which could lead to enantiomerically enriched products with distinct biological activities. This aspect is particularly relevant in drug development where chirality can influence therapeutic efficacy and safety .
Materials Science
Potential Use in Polymers
The unique chemical structure of this compound suggests potential applications in materials science, particularly in the development of new polymers or copolymers with enhanced properties. The furan moiety can contribute to improved thermal stability and mechanical properties when incorporated into polymer matrices .
Mechanism of Action
3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid can be compared to other similar compounds, such as 3-(furan-2-yl)propionic acid and 3-(furan-2-yl)acrylic acid. While these compounds share structural similarities, this compound is unique due to its additional amide and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Key Comparisons
Physicochemical Properties
- Solubility : Ester derivatives (e.g., 2l) are oil-like, suggesting low water solubility, whereas carboxylic acid derivatives (e.g., target compound) may exhibit improved solubility at physiological pH .
- Stability : Propenamido linkers (as in the target compound) may confer rigidity and metabolic stability compared to ester or thioester analogs .
Biological Activity
3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to this compound.
Synthesis of this compound
The compound can be synthesized through various methods, primarily focusing on the hydroarylation of furan derivatives. A notable synthesis approach involves the reaction of furan-2-carbaldehyde with malonic acid under acidic conditions, yielding various derivatives including 3-(furan-2-yl)-3-phenylpropanoic acid. This method has been optimized for yield and purity, demonstrating significant versatility in producing related compounds .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit considerable antimicrobial activity. For instance, at a concentration of 64 µg/mL, these compounds have shown effectiveness against common pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. The mechanism is believed to involve disruption of cell wall synthesis or function, although the exact pathways remain to be fully elucidated .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Candida albicans | 64 µg/mL | Effective against yeast-like fungi |
| Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 64 µg/mL | Effective against Gram-positive bacteria |
Anticancer Activity
In addition to antimicrobial properties, studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines. In vitro assays have shown that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. Further research is required to confirm these effects and elucidate the underlying mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to assess activity against selected pathogens. Results indicated a significant zone of inhibition for Candida albicans, reinforcing the compound's potential as an antifungal agent .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of furan derivatives. Researchers treated various cancer cell lines with different concentrations of this compound and analyzed cell viability using MTT assays. The results demonstrated a dose-dependent decrease in viability for several cancer types, suggesting that this compound may hold promise as a novel chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling a furan-containing acryloyl derivative with β-alanine or its derivatives. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for higher purity .
- Optimization : Monitor reaction kinetics via TLC or in situ FTIR to identify bottlenecks (e.g., steric hindrance from the furan ring) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Assign peaks using - and -NMR, focusing on the furan protons (6.2–7.4 ppm) and amide carbonyl (170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~ 250–260 Da) .
- X-ray crystallography : If crystalline, analyze to resolve stereochemistry at the acryloyl double bond .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility. For stability:
- pH-dependent degradation : Use buffered solutions (pH 2–12) with HPLC monitoring to identify hydrolysis-prone regions (e.g., the acrylamide group) .
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to assess photodegradation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?
- Methodological Answer :
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
- Catalytic asymmetric synthesis : Explore organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
Q. What in silico strategies are effective for predicting the compound’s bioactivity and target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding with furan-recognizing enzymes (e.g., cytochrome P450 or kinases) .
- ADMET Prediction : Apply SwissADME to assess permeability (LogP ~1.5–2.5) and cytochrome inhibition risks .
- QSAR Modeling : Train models on furan-containing analogs to predict anti-inflammatory or antimicrobial activity .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
- Methodological Answer :
- Dynamic effects : For split NMR peaks, perform variable-temperature NMR to assess conformational exchange (e.g., hindered rotation in the acrylamide group) .
- Isotopic labeling : Synthesize -labeled furan to trace unexpected IR vibrations (e.g., 1650–1700 cm for conjugated carbonyls) .
- Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for known artifacts .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Strict QC protocols : Require ≥95% purity (HPLC) and consistent -NMR profiles for all batches .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) to calibrate activity measurements .
- Impact of residual solvents : Quantify DMSO/water content via Karl Fischer titration to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
